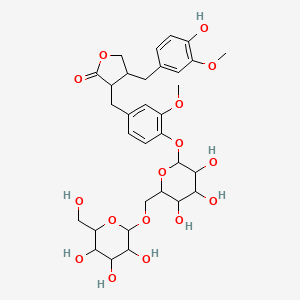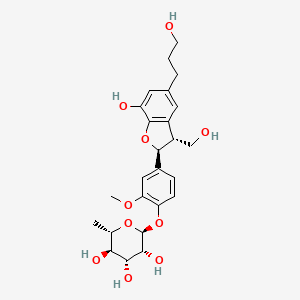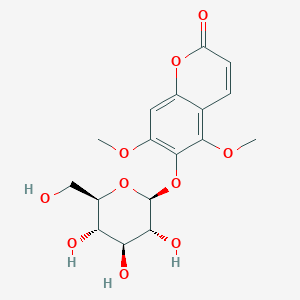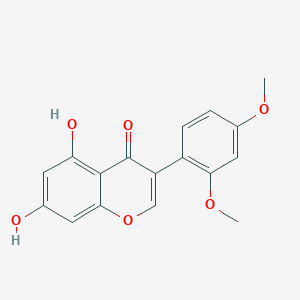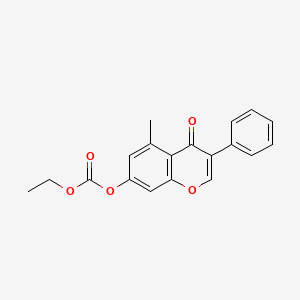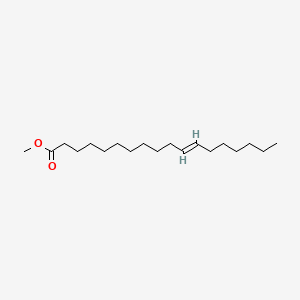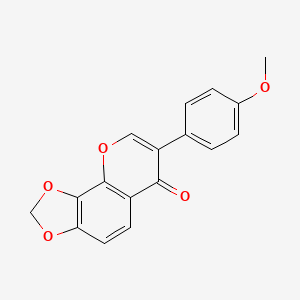
Phyllanthus emblica extracts
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phyllanthus emblica, commonly known as Indian gooseberry or amla, is a fruit-bearing tree of the family Euphorbiaceae. It is widely distributed in tropical and subtropical regions, including India, China, and Southeast Asia. The fruit of Phyllanthus emblica is renowned for its rich content of bioactive compounds, including phenolic acids, flavonoids, tannins, alkaloids, phytosterols, terpenoids, organic acids, amino acids, and vitamins. These compounds confer a variety of health benefits, such as antioxidant, anti-inflammatory, anti-diabetic, and hepatoprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phyllanthus emblica extracts are typically obtained through various extraction methods, including hydro-distillation, steam distillation, and solvent extraction. The choice of method depends on the desired bioactive compounds. For instance, ethanol and water are commonly used solvents for extracting phenolic compounds and flavonoids .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction processes. The fruit is first cleaned and dried, followed by grinding into a fine powder. The powder is then subjected to solvent extraction using ethanol or water. The extract is concentrated under reduced pressure and dried to obtain a powdered form. This extract can be further processed into various formulations for use in pharmaceuticals, nutraceuticals, and cosmetics .
Chemical Reactions Analysis
Types of Reactions: Phyllanthus emblica extracts undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the bioactive compounds to enhance their efficacy and stability .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out under acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions to reduce specific functional groups.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines, carried out under basic or neutral conditions.
Major Products: The major products formed from these reactions include modified phenolic compounds, flavonoids, and tannins with enhanced bioactivity and stability .
Scientific Research Applications
Phyllanthus emblica extracts have a wide range of scientific research applications:
Chemistry: Used as natural antioxidants and preservatives in food and cosmetic industries.
Biology: Studied for their anti-inflammatory and immunomodulatory effects.
Medicine: Investigated for their potential in treating diabetes, liver disorders, and cardiovascular diseases.
Industry: Utilized in the development of functional foods, dietary supplements, and herbal medicines .
Mechanism of Action
Phyllanthus emblica extracts are often compared with other natural extracts such as those from Terminalia chebula, Terminalia bellirica, and Azadirachta indica. While all these extracts possess antioxidant and anti-inflammatory properties, Phyllanthus emblica is unique due to its high vitamin C content and diverse range of bioactive compounds .
Comparison with Similar Compounds
Terminalia chebula: Known for its antimicrobial and anti-inflammatory properties.
Terminalia bellirica: Used for its hepatoprotective and antioxidant effects.
Azadirachta indica: Renowned for its immunomodulatory and anti-diabetic properties .
Phyllanthus emblica extracts stand out due to their comprehensive health benefits and versatility in various applications, making them a valuable natural resource for scientific research and industrial use.
Properties
CAS No. |
90028-28-7 |
|---|---|
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


